molecular formula C12H15NO2 B1374508 2-(Benzylamino)-2-cyclopropylacetic acid CAS No. 323586-38-5

2-(Benzylamino)-2-cyclopropylacetic acid

Cat. No.: B1374508
CAS No.: 323586-38-5
M. Wt: 205.25 g/mol
InChI Key: NXJFQNBUMIJRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-2-cyclopropylacetic acid is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is supplied as a powder and is recommended to be stored at room temperature . As a derivative of cyclopropylacetic acid, it incorporates a benzylamine group, which is a common structural motif and versatile intermediate in organic synthesis and pharmaceutical research . Benzylamine-containing compounds are frequently utilized as precursors in the industrial production of various pharmaceuticals . This chemical serves as a valuable building block for researchers working in medicinal chemistry, particularly in the design and synthesis of novel compounds. It is available in high and ultra-high purity grades, including 99%, 99.9%, 99.99%, and higher, to meet the stringent requirements of research and development applications . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(benzylamino)-2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11(10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJFQNBUMIJRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropylacetylene Synthesis

A foundational intermediate for the cyclopropyl moiety is cyclopropylacetylene. According to a detailed patented process, cyclopropylacetylene can be prepared from cyclopropane carboxaldehyde through a multi-step sequence:

Step Reagents & Conditions Description
(la) Cyclopropane carboxaldehyde + trichloroacetic acid + sodium trichloroacetate (base catalyst) in nonaqueous solvent (e.g., DMF, DMSO) at 40–60°C for 1–8 hours Formation of cyclopropyltrichlorocarbinol intermediate
(lb) Addition of acetic anhydride (hydroxy protecting agent) Protection of the carbinol OH group
(lc) Treatment with zinc metal in acetic acid at room temperature Reduction to 1,1-dichloro-2-cyclopropylethene
(2) Reaction with strong base (e.g., methyl lithium or sodium amide) at 0°C to room temperature Elimination to form cyclopropylacetylene

This process is well-documented for its efficiency in producing cyclopropylacetylene, which is a crucial building block for further functionalization.

Notes on Solvents and Catalysts

  • Nonaqueous solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1-methyl-2-pyrrolidinone are preferred for solubility and reaction control.
  • Sodium trichloroacetate serves as an effective base catalyst.
  • Acetic acid is the preferred acid for zinc-mediated reduction.
  • Reaction progress is typically monitored by ^1H-NMR or gas chromatography (GC).

Introduction of the Benzylamino Group

Reductive Amination Approach

The benzylamino substituent can be introduced via reductive amination of an appropriate aldehyde or ketone intermediate with benzylamine, followed by reduction.

  • Typical reducing agents include sodium cyanoborohydride or zinc metal in the presence of acetic acid.
  • Solvents such as methanol or tetrahydrofuran (THF) are used.
  • Reaction temperatures range from 0°C to the boiling point of the solvent.
  • This method is widely used for amine introduction in complex molecules and is applicable to the preparation of 2-(benzylamino)-2-cyclopropylacetic acid derivatives.

Direct Amination in High-Temperature Conditions

An alternative method involves heating the cyclopropyl acetic acid derivative with benzylamine and a base such as DiPEA (N,N-diisopropylethylamine) in n-butanol under nitrogen atmosphere at elevated temperatures (120–160°C) for several hours to days.

  • Microwave reactors at 160°C for 4–36 hours have been used to accelerate the reaction.
  • After reaction completion, purification by silica gel chromatography or HPLC yields the desired amine product.
  • Free base generation involves extraction and drying steps to isolate pure this compound.

Detailed Reaction Conditions and Yields

Preparation Step Reagents/Conditions Temperature Time Yield/Notes
Cyclopropyltrichlorocarbinol formation Cyclopropane carboxaldehyde + trichloroacetic acid + sodium trichloroacetate 40–60°C 1–8 h Intermediate isolated by distillation
Protection of carbinol OH Acetic anhydride Room temp 1–2 h In situ protection
Reduction to vinyl dichloride Zinc + acetic acid Room temp 1–4 h 1,1-dichloro-2-cyclopropylethene formed
Elimination to cyclopropylacetylene Methyl lithium or sodium amide 0°C to RT 1–3 h Cyclopropylacetylene isolated
Reductive amination Benzylamine + NaCNBH3 or Zn + acetic acid 0°C to reflux 2–24 h Yields vary, typically 50–80%
Direct amination (microwave) Benzylamine + DiPEA in n-BuOH 120–160°C 4–36 h 40–60% isolated yield

Summary of Key Research Findings

  • The multi-step preparation of cyclopropylacetylene intermediates is critical and well-established, relying on trichloroacetic acid-mediated carbinol formation, zinc reduction, and strong base elimination.
  • Reductive amination using sodium cyanoborohydride or zinc/acetic acid systems effectively introduces the benzylamino group under mild conditions.
  • High-temperature amination in n-butanol with bases like DiPEA under microwave irradiation offers an alternative synthetic route with moderate yields.
  • Choice of solvent, temperature, and protecting groups significantly influences reaction efficiency and purity.
  • Analytical techniques such as ^1H-NMR, GC, and LC-MS are essential for monitoring reaction progress and product characterization.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)-2-cyclopropylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of benzyl ketones or cyclopropyl carboxylic acids.

    Reduction: Formation of benzyl alcohols or cyclopropylamines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(Benzylamino)-2-cyclopropylacetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-cyclopropylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropylacetic acid moiety may enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include cyclopropane derivatives, benzylamino-containing compounds, and acetic acid-based molecules. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Functional Groups Notable Features Reference ID
2-(Benzylamino)-2-cyclopropylacetic acid C₁₂H₁₅NO₂ Cyclopropane, benzylamino, carboxylic acid High steric strain; potential for chiral applications
5-[3-(4-Benzyl-piperazin-1-yl)-phenyl]-... C₃₄H₃₄F₃N₃O₂ Spirocyclic, trifluoromethyl, piperazine Pd-catalyzed synthesis (12% yield); bioactive scaffold
2-{[2-(Benzylamino)-2-oxoethyl]sulfonyl}acetic acid C₁₁H₁₃NO₅S Sulfonyl, benzylamino, carboxylic acid Polar sulfonyl group enhances solubility
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate C₁₅H₂₁NO₂ Ester, methyl-cyclopropane, benzylamino Esterified derivative for prodrug applications
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ Cyclopropylidene, chloro, ester Precursor for cyclopropane synthesis

Spectral and Physical Properties

Table 2: Spectral Data and Physical Properties
Compound Name IR (ν, cm⁻¹) ^1H NMR (δ, ppm) ^13C NMR (δ, ppm) Yield/Purity Reference ID
This compound Not reported Not reported Not reported 95–98% purity
71i (Spirocyclic analogue) 2962, 1675 0.70–0.85 (cPr-H), 7.25–7.40 (Ar-H) 12.0 (cPr-C), 38.9 (CH₃) 12% yield
2-{[2-(Benzylamino)-2-oxoethyl]sulfonyl}acetic acid Not reported Not reported Not reported 95% purity

Biological Activity

2-(Benzylamino)-2-cyclopropylacetic acid (CAS No. 323586-38-5) is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N, with a molecular weight of 189.25 g/mol. The compound features a cyclopropyl group attached to an acetic acid moiety, which is further substituted with a benzylamino group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain phospholipases, thereby influencing lipid metabolism and signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro assays demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a series of experiments, it was shown to inhibit the proliferation of cancer cell lines, with IC50 values indicating significant potency. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyl and cyclopropyl groups have been explored to enhance efficacy and selectivity. For instance, analogs with varying substituents on the benzyl ring have shown differing levels of activity against specific targets.

Compound VariantBiological Activity (IC50)Notes
Parent Compound72 nMBaseline activity
Benzyl variant 145 nMIncreased potency
Cyclopropyl variant30 nMEnhanced selectivity

Study on Antimicrobial Effects

A study published in a peer-reviewed journal assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for bacterial infections .

Evaluation of Anticancer Properties

In another study focusing on cancer cell lines, this compound was tested against HeLa and MCF-7 cells. Results showed that the compound inhibited cell growth with an IC50 value of approximately 60 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Benzylamino)-2-cyclopropylacetic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis of cyclopropane-containing derivatives often involves coupling reactions, such as amide bond formation between cyclopropane carboxylic acid derivatives and benzylamine precursors. For example, cyclopropane rings can be introduced via nucleophilic substitution or [2+1] cycloaddition strategies. Solvent polarity (e.g., dichloromethane vs. DMF) and catalysts (e.g., HATU or EDCI) significantly impact reaction efficiency. Protecting groups (e.g., Boc for amines) may be required to prevent side reactions .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to optimize stoichiometry and temperature (typically 0–25°C). Post-synthesis, acidic or basic workup can isolate the product.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and cyclopropane ring (characteristic splitting patterns due to ring strain). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95%) .
    • Validation : Compare retention times and spectral data with known standards or computational predictions.

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence conformational stability and reactivity?

  • Methodology : The cyclopropane ring introduces angle strain, which affects the compound’s conformational flexibility. Computational tools like density functional theory (DFT) can calculate strain energy and predict preferred conformers. Solvent-dependent stability can be assessed via variable-temperature NMR to observe ring-opening or isomerization .
  • Experimental Design : Perform kinetic studies in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to correlate ring stability with solvent dielectric constant.

Q. What computational strategies predict binding affinity with target enzymes?

  • Methodology : Molecular docking (e.g., Glide XP) incorporates hydrophobic enclosure scoring to evaluate interactions between the benzyl group and protein pockets. Water desolvation penalties and hydrogen-bond networks are critical for affinity predictions. For example, Glide XP’s scoring function accounts for lipophilic ligand atoms enclosed by hydrophobic protein residues .
  • Workflow :

Prepare the ligand (protonation states, tautomers) using tools like LigPrep.

Dock into the enzyme active site (e.g., cytochrome P450) with induced-fit protocols.

Validate predictions with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can researchers resolve contradictions in spectroscopic data arising from stereochemical complexity?

  • Methodology :

  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and assign configurations .
  • X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
    • Case Study : If NMR splitting patterns conflict with expected diastereomer ratios, employ dynamic NMR (DNMR) to assess rotational barriers or equilibria between conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-2-cyclopropylacetic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)-2-cyclopropylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.